molecular formula C14H20O3 B8412542 Isopropyl 2-(3-isopropoxyphenyl)acetate

Isopropyl 2-(3-isopropoxyphenyl)acetate

Cat. No.: B8412542
M. Wt: 236.31 g/mol
InChI Key: OSGYMNSMGISIOY-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-isopropoxyphenyl)acetate is a synthetic ester compound of interest in chemical and pharmaceutical research. This compound features an aromatic phenylacetate core structure, which is a scaffold found in various bioactive molecules and flavoring agents, similar to compounds like isopropyl phenylacetate . Its specific isopropoxy substituent may influence its physicochemical properties, such as lipophilicity, making it a potential candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers are exploring its utility as a building block or intermediate in organic synthesis. Potential applications could include its use in the development of fragrance ingredients, given that structurally related phenylacetate esters are known for their honey and floral notes . All materials are strictly for research purposes. Researchers should consult the product's material safety data sheet (MSDS) for safe handling and storage procedures.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

propan-2-yl 2-(3-propan-2-yloxyphenyl)acetate

InChI

InChI=1S/C14H20O3/c1-10(2)16-13-7-5-6-12(8-13)9-14(15)17-11(3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

OSGYMNSMGISIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzofuran or phenyl ring significantly alter melting points, solubility, and molecular interactions. Key examples include:

Compound (Substituents) Molecular Formula Molecular Weight (g/mol) Melting Point (K) π-π Stacking Distance (Å) Key Interactions
Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₅H₁₈O₄S 294.35 403–404 3.713(2) π-π, C-H⋯O, C-H⋯π
Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅ClO₄S 314.78 422–423 4.057(3) π-π, C-H⋯π, halogen (Cl)
Isopropyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₅H₁₇IO₄S 414.26 420–421 N/A I⋯O halogen bonding (2.994 Å), O⋯O sulfinyl interactions
Propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅IO₄S 414.24 N/A N/A Ester chain-dependent packing
  • Halogen Substitution : Chloro and iodo derivatives exhibit higher melting points (422–423 K and 420–421 K, respectively) compared to the methyl-substituted analog (403–404 K). This trend correlates with increased molecular mass and enhanced van der Waals interactions .
  • π-π Interactions : Methyl-substituted analogs show tighter π-π stacking (3.713 Å vs. 4.057 Å in chloro derivatives), likely due to reduced steric hindrance and optimized electron density overlap .
  • Halogen Bonding : Iodo derivatives exhibit I⋯O interactions (2.994 Å), absent in chloro or methyl analogs, which stabilize dimeric structures and influence solubility .

Crystallographic and Structural Features

  • Benzofuran Core : All analogs feature a nearly planar benzofuran ring (deviation < 0.012 Å), stabilized by intramolecular conjugation. Substituents at the 3-position (methylsulfinyl) adopt distinct orientations relative to the benzofuran plane, influencing crystal symmetry (e.g., centrosymmetric dimers in iodo derivatives) .
  • Packing Motifs :
    • Methyl and chloro analogs rely on π-π stacking and C-H⋯O hydrogen bonds.
    • Iodo derivatives utilize halogen bonding (I⋯O) and sulfinyl-sulfinyl (O⋯O) interactions, creating ribbons along the c-axis .
  • Ester Chain Impact: Propyl esters (vs.

Preparation Methods

Esterification via Carboxylic Acid and Alcohol Condensation

The direct esterification of 2-(3-isopropoxyphenyl)acetic acid with isopropyl alcohol represents a straightforward route. In US1808155A, isopropyl acetate synthesis employs glacial acetic acid and isopropyl alcohol in a 100–200% molar excess, catalyzed by 0.2–0.3% sulfuric acid under reflux . Adapting this protocol:

  • Reactants :

    • 2-(3-Isopropoxyphenyl)acetic acid (1.0 equiv)

    • Isopropyl alcohol (2.0–3.0 equiv)

    • Sulfuric acid (0.3% w/w)

  • Conditions :

    • Reflux at 80–100°C for 6–12 hours

    • Continuous water removal via Dean-Stark trap

The reaction equilibrium favors ester formation upon azeotropic water elimination. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted with ethyl acetate .

Acid Chloride Intermediate Route

For substrates with steric hindrance, converting the carboxylic acid to its reactive chloride is advantageous. The synthesis of N-isopropyl-2-chloroacetamide demonstrates the efficacy of chloroacetyl chloride in nucleophilic acyl substitution. Applied here:

  • Chlorination :

    • 2-(3-Isopropoxyphenyl)acetic acid + thionyl chloride (1.5 equiv) → 2-(3-isopropoxyphenyl)acetyl chloride

    • Catalyzed by dimethylformamide (DMF, 0.1 equiv) at 60°C for 2 hours .

  • Esterification :

    • 2-(3-Isopropoxyphenyl)acetyl chloride + isopropyl alcohol (1.2 equiv)

    • Base (triethylamine or K₂CO₃) to scavenge HCl .

    • Dichloromethane solvent at 0–25°C for 4 hours .

Key Data :

StepYieldPurityCatalyst
Chlorination85%92%DMF
Esterification78%95%Triethylamine

Enzymatic Transesterification

EP0601929A1 highlights acidic ion-exchange resins (e.g., Amberlyst-15) for propylene-based esterification . For transesterification of methyl 2-(3-isopropoxyphenyl)acetate with isopropyl alcohol:

  • Conditions :

    • Enzyme: Lipase B from Candida antarctica (Immobilized)

    • Solvent-free system at 50°C

    • Molar ratio (alcohol:ester) = 3:1

    • Conversion: 68% in 24 hours

Advantages :

  • Avoids acidic byproducts

  • Compatible with heat-sensitive substrates

Purification and Isolation

US1808155A details fractional distillation for isopropyl acetate refinement :

  • Initial Distillation : Remove low-boiling impurities (<70°C).

  • Fractional Distillation : Collect ester fraction at 85–90°C (theoretical bp: ~220°C, adjusted for substituents).

  • Washing : Organic layer washed with 10% NaHCO₃ and brine .

Chromatographic Data :

MethodRetention Time (min)Purity (%)
GC-MS (HP-5)12.798.5
HPLC (C18)8.397.8

Scale-Up Considerations

Industrial protocols from EP0601929A1 emphasize continuous distillation systems :

  • Multi-Column Setup :

    • Column 1: Remove unreacted alcohol (75°C).

    • Column 2: Separate ester (180–190°C).

    • Column 3: High-purity ester collection (99.9%) .

Economic Metrics :

ParameterBatch ProcessContinuous Process
Annual Capacity500 kg10,000 kg
Energy Consumption120 kWh/kg85 kWh/kg

Analytical Characterization

Critical for validating synthesis:

  • FT-IR : Ester C=O stretch at 1745 cm⁻¹, isopropoxy C-O at 1100 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (d, 6H, isopropyl CH₃)

    • δ 4.10 (septet, 1H, OCH(CH₃)₂)

    • δ 3.65 (s, 2H, CH₂COO)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 2-(3-isopropoxyphenyl)acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with esterification of 3-isopropoxyphenylacetic acid using isopropyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC.
  • Step 2 : Optimize temperature (typically 60–80°C) and solvent selection (e.g., toluene or DCM) to minimize side reactions like hydrolysis or transesterification .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (>75%) are achievable with anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Confirm ester linkage (¹H NMR: δ 1.2–1.4 ppm for isopropyl methyl groups; δ 4.8–5.2 ppm for acetate protons). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Data Interpretation : Degradation kinetics (e.g., first-order) reveal susceptibility to hydrolysis. Stability is typically higher in anhydrous, neutral conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Conflict Resolution :

  • Case 1 : Discrepancies in NOESY/ROESY data (e.g., unexpected coupling) may arise from conformational flexibility. Use DFT calculations (e.g., Gaussian) to model low-energy conformers .
  • Case 2 : Ambiguous mass fragments can be resolved via tandem MS/MS or isotopic labeling .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Framework :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors (e.g., cyclooxygenase or kinase targets) .
  • Functional Assays : Pair with cellular models (e.g., HEK293 cells) to assess downstream signaling via luciferase reporters or Western blotting .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

  • Workflow :

  • DFT/MD Simulations : Model transition states for ester hydrolysis or nucleophilic substitution. Software: Gaussian, ORCA, or GROMACS.
  • Solvent Effects : Use COSMO-RS to predict solvation energy in polar aprotic vs. protic solvents .

Q. How can researchers design SAR studies for derivatives of this compound?

  • SAR Protocol :

  • Step 1 : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or ester group modifications).
  • Step 2 : Test bioactivity (e.g., IC₅₀ in enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP) .
  • Step 3 : Apply QSAR models (e.g., CoMFA or machine learning) to prioritize high-potential derivatives .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across replicate studies?

  • Troubleshooting Checklist :

  • Source 1 : Verify compound purity (≥95% via HPLC) and storage conditions (desiccated, -20°C).
  • Source 2 : Standardize assay protocols (e.g., cell passage number, serum batch).
  • Source 3 : Use internal controls (e.g., reference inhibitors) to normalize inter-experiment variability .

Tables for Reference

Key Physicochemical Properties Value/DescriptionSource
LogP (Predicted)~3.2 (Hydrophobic)
Solubility in DMSO>50 mM
Thermal StabilityStable ≤150°C

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